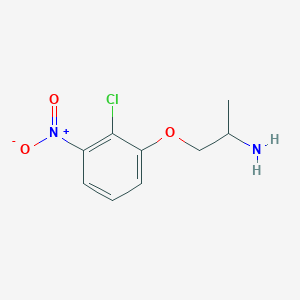
(2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is an organic compound with the molecular formula C7H10N2 It is characterized by a pyrrolidine ring with a nitrile group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile typically involves the reaction of 1-methylpyrrolidine with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Corresponding amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(2E)-(1-Methyl-2-pyrrolidinylidene)acetaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
(2E)-(1-Methyl-2-pyrrolidinylidene)acetone: Contains a ketone group instead of a nitrile.
(2E)-(1-Methyl-2-pyrrolidinylidene)acetic acid: Features a carboxylic acid group.
Uniqueness
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
171918-47-1 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
(2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4+ |
InChI Key |
ISCVFPUOTPSSOQ-QPJJXVBHSA-N |
SMILES |
CN1CCCC1=CC#N |
Isomeric SMILES |
CN\1CCC/C1=C\C#N |
Canonical SMILES |
CN1CCCC1=CC#N |
Synonyms |
Acetonitrile, (1-methyl-2-pyrrolidinylidene)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)







acetic acid](/img/structure/B66199.png)



